2-Hydroxy-6-methylquinoxaline
CAS No.: 5762-64-1
Cat. No.: VC3736602
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5762-64-1 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 6-methyl-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) |
Standard InChI Key | ZWGSKZGAUDHBPL-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=O)C=N2 |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C=N2 |
Introduction
Physical and Chemical Properties
2-Hydroxy-6-methylquinoxaline possesses distinct physical and chemical properties that make it valuable for various scientific and industrial applications. Though specific data for this compound is limited in the provided search results, we can infer certain properties based on structurally similar compounds.
Physical Properties
The compound is typically obtained as a solid at room temperature. Based on structurally similar compounds, it likely has a relatively high melting point. For comparison, 2-Methyl-6-hydroxyquinoline, which has a similar structure but with one nitrogen instead of two in the ring system, has a melting point range of 214.0 to 218.0 °C .
The compound is expected to have limited solubility in water but good solubility in organic solvents like dimethylformamide, dimethyl sulfoxide, and alcohols, similar to other quinoxaline derivatives.
Chemical Properties
2-Hydroxy-6-methylquinoxaline demonstrates several key chemical properties:
-
The hydroxyl group at position 2 contributes to its ability to form hydrogen bonds with biological targets
-
The methyl group at position 6 enhances its lipophilicity, affecting its interaction with biological membranes
-
The compound can participate in various chemical reactions including oxidation, reduction, and substitution reactions
These properties collectively contribute to its versatility as a chemical building block and its potential applications in biological systems.
Chemical Reactivity
2-Hydroxy-6-methylquinoxaline can undergo various chemical transformations, making it a versatile building block for the synthesis of more complex heterocyclic compounds.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinoxaline-2-one derivatives. This typically involves using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions
Reduction of 2-Hydroxy-6-methylquinoxaline can lead to the formation of 2-amino-6-methylquinoxaline. This transformation can be achieved through:
-
Catalytic hydrogenation using palladium on carbon
-
Chemical reduction using sodium borohydride or similar reducing agents
Substitution Reactions
The quinoxaline ring can undergo various electrophilic substitution reactions, leading to the formation of diversely substituted derivatives. Common electrophiles include halogens or nitro groups, typically in the presence of Lewis acids as catalysts.
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄, Cr₂O₃ | Acidic conditions | Quinoxaline-2-one derivatives |
Reduction | H₂/Pd-C, NaBH₄ | Mild conditions | 2-Amino-6-methylquinoxaline |
Substitution | Halogens, HNO₃ | Lewis acid catalysis | Halogenated or nitrated derivatives |
Biological Activities
2-Hydroxy-6-methylquinoxaline exhibits several notable biological activities that make it a promising candidate for various biomedical applications.
Antifungal Properties
In addition to its antibacterial activity, 2-Hydroxy-6-methylquinoxaline has shown potential as an antifungal agent. This activity further broadens its spectrum of antimicrobial properties and suggests potential applications in treating fungal infections.
Applications
The diverse properties of 2-Hydroxy-6-methylquinoxaline make it suitable for various applications across multiple fields.
Chemical Applications
In chemistry, 2-Hydroxy-6-methylquinoxaline serves as an important building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for various modifications to create derivatives with enhanced or targeted properties.
Biological Applications
The compound's antimicrobial and antifungal properties make it valuable for biological applications, including:
-
Development of new antimicrobial agents
-
Research into mechanisms of microbial resistance
-
Investigation of structure-activity relationships in antimicrobial compounds
Medicinal Applications
The potential medicinal applications of 2-Hydroxy-6-methylquinoxaline are particularly promising:
-
Anticancer Therapy: Given its multiple mechanisms of action against cancer cells, the compound could serve as a lead for developing new anticancer drugs.
-
Antimicrobial Treatments: Its broad-spectrum antimicrobial activity suggests potential applications in treating bacterial and fungal infections.
-
Drug Discovery Research: The compound can be included in chemical libraries for screening potential drug candidates due to its diverse biological activities.
Industrial Applications
In industrial settings, 2-Hydroxy-6-methylquinoxaline has potential applications in:
-
Dyes and Pigments: Its unique electronic properties make it suitable for developing materials with specific coloring properties.
-
Chemical Manufacturing: As a building block for various specialized chemicals and pharmaceutical intermediates.
Mechanism of Action
Understanding the mechanism of action of 2-Hydroxy-6-methylquinoxaline is crucial for optimizing its applications and developing more effective derivatives.
Antimicrobial Mechanism
The antimicrobial activity of 2-Hydroxy-6-methylquinoxaline likely involves:
-
Interaction with bacterial enzymes essential for metabolism
-
Disruption of bacterial cell membrane integrity
-
Interference with bacterial DNA replication
Anticancer Mechanism
The anticancer mechanisms of 2-Hydroxy-6-methylquinoxaline involve multiple pathways:
Enzyme Inhibition
The compound can inhibit enzymes such as histone deacetylases (HDACs) and tyrosine kinases, which play important roles in cell signaling and cancer progression. This inhibition can lead to altered gene expression and disruption of cancer cell growth and survival pathways.
DNA Intercalation
2-Hydroxy-6-methylquinoxaline can intercalate into DNA, physically disrupting the replication and transcription processes. This interference with DNA function can trigger cell cycle arrest and apoptosis in cancer cells.
ROS Generation
The compound can induce the generation of reactive oxygen species in cancer cells. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death through apoptotic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Hydroxy-6-methylquinoxaline, it is helpful to compare it with structurally related compounds.
Comparison with Parent Quinoxaline
The parent compound quinoxaline shares the same basic ring structure but lacks the hydroxyl and methyl groups. This structural difference results in:
-
Different chemical reactivity
-
Altered biological activity profiles
-
Changes in physicochemical properties such as solubility and lipophilicity
Comparison with 2-Hydroxyquinoxaline
2-Hydroxyquinoxaline is similar to 2-Hydroxy-6-methylquinoxaline but lacks the methyl group at position 6. The absence of this methyl group:
-
Reduces lipophilicity
-
May alter binding interactions with biological targets
-
Could affect pharmacokinetic properties
Comparison with 6-Methylquinoxaline
6-Methylquinoxaline has the methyl group but lacks the hydroxyl group present in 2-Hydroxy-6-methylquinoxaline. The absence of the hydroxyl group:
-
Reduces hydrogen bonding capacity
-
Alters chemical reactivity
-
May change interaction patterns with biological targets
Comparison with 2-Methyl-6-hydroxyquinoline
2-Methyl-6-hydroxyquinoline (CAS: 613-21-8) is a structurally similar compound but with a quinoline instead of a quinoxaline core (one nitrogen instead of two in the heterocyclic ring). This compound has:
-
Molecular formula: C10H9NO
-
Molar mass: 159.18
-
Melting point: 214.0 to 218.0 °C
-
Solubility in many organic solvents
-
Acid-loving properties that enable reactions with alkali and acid catalysts
While similar in some aspects, the different ring system likely results in distinctive biological activities and chemical properties compared to 2-Hydroxy-6-methylquinoxaline.
Table 2: Comparative Analysis of 2-Hydroxy-6-methylquinoxaline and Related Compounds
Compound | Structure | Unique Features | Biological Activity |
---|---|---|---|
2-Hydroxy-6-methylquinoxaline | Quinoxaline with OH at position 2, CH3 at position 6 | Both hydrogen bonding and lipophilic properties | Antimicrobial, antifungal, potential anticancer |
Quinoxaline | Basic quinoxaline ring | Lacks functional groups | Less specific biological activity |
2-Hydroxyquinoxaline | Quinoxaline with OH at position 2 | Hydrogen bonding capability | Similar but potentially less potent than 2-Hydroxy-6-methylquinoxaline |
6-Methylquinoxaline | Quinoxaline with CH3 at position 6 | Enhanced lipophilicity | Different target specificity |
2-Methyl-6-hydroxyquinoline | Quinoline with CH3 at position 2, OH at position 6 | Different heterocyclic core | Distinct biological activity profile |
Research Case Studies
Several research studies have investigated the properties and applications of 2-Hydroxy-6-methylquinoxaline, providing valuable insights into its potential.
Anticancer Activity Study
A significant study synthesized a series of quinoxaline derivatives, including 2-Hydroxy-6-methylquinoxaline, and evaluated their cytotoxicity against liver cancer cell lines (HepG-2 and HuH-7). The results revealed promising cytotoxic activities with IC50 values ranging from 1.53 to 18.70 μM, indicating the compound's potential as an anticancer agent.
Antimicrobial Efficacy Study
Another important study focused on the antimicrobial properties of 2-Hydroxy-6-methylquinoxaline against various bacterial strains. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanistic Investigation
Research examining the mechanism of action revealed that 2-Hydroxy-6-methylquinoxaline could induce apoptosis through ROS generation and enzyme inhibition. This finding further supports its candidacy as a therapeutic agent, particularly for cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume